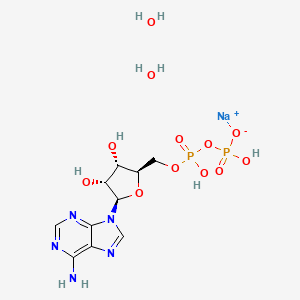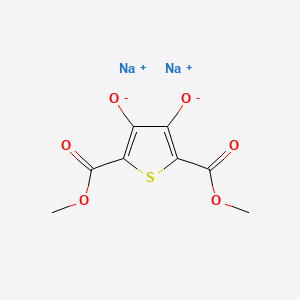
(R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, also known as (R)-EPDHC, is a compound derived from the isoquinoline family of compounds. It is a white crystalline solid that is insoluble in water and is used in a variety of scientific research applications. This compound has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-oxidant agent. It has been found to have a wide range of biochemical and physiological effects on cells and organisms, and has potential applications in a variety of areas, including drug development and laboratory experiments. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for (R)-EPDHC.
Scientific Research Applications
Synthesis and Analgesic Activity
The compound has been explored for its potential in synthesizing analogs of drotaverine, a known antispasmodic drug. Ritter reactions involving the compound led to the synthesis of 1-[3,4-dimethoxybenzyl]-3,3-diethyl-6,7-dimethoxy-3,4-dihydroisoquinoline, exhibiting significant analgesic effects. This reveals the potential of (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate derivatives in the development of new analgesic agents (Mikhailovskii et al., 2021).
Interaction with Nitrogen-centered Nucleophiles
Research indicates that the compound engages in chemical reactions with nitrogen-centered nucleophiles, leading to the formation of various heterocyclic structures. This reactivity opens up avenues for the compound's use in the synthesis of complex molecules with potential pharmacological applications (Surikova et al., 2008).
Crystal Structure and Chemical Analysis
The compound has been a subject of structural analysis, revealing intricate details about its molecular conformation and interactions. Understanding these properties is crucial in drug design and material science, as it aids in predicting the behavior and reactivity of the compound in different environments (Baba et al., 2019).
Preparation of N-Substituted 3,4-Dihydroisoquinolin-1(2H)-ones
The compound serves as a precursor in a multi-step synthetic process for creating N-substituted 3,4-dihydroisoquinolin-1(2H)-ones, highlighting its versatility in the synthesis of complex organic molecules. This contributes significantly to medicinal chemistry and the development of new therapeutic agents (Freeman et al., 2023).
properties
IUPAC Name |
ethyl (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-2-21-18(20)19-13-12-14-8-6-7-11-16(14)17(19)15-9-4-3-5-10-15/h3-11,17H,2,12-13H2,1H3/t17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKVDRQVNMALLN-QGZVFWFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=CC=CC=C2C1C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCC2=CC=CC=C2[C@H]1C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














